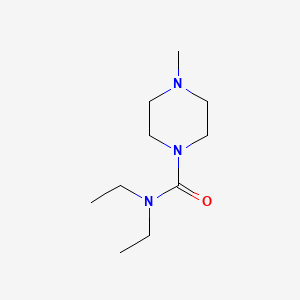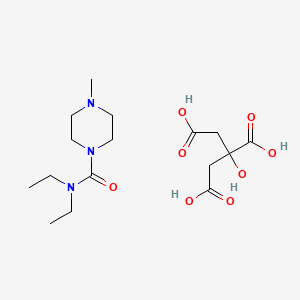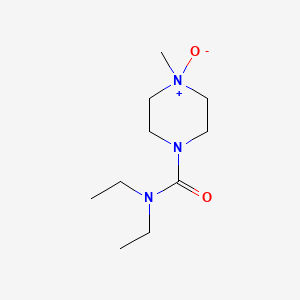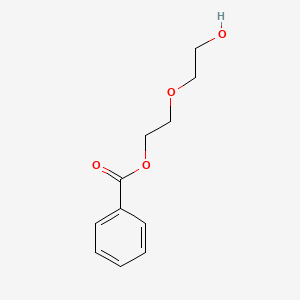
Antibiotic RP 20798
Vue d'ensemble
Description
Antibiotic RP 20798, also known as Dihydrodaunomycin HCl, is a metabolite of Daunorubicin. It has a molecular formula of C27H32ClNO10 .
Molecular Structure Analysis
The molecular structure of Antibiotic RP 20798 is complex, as is typical for many antibiotics . The molecular weight of this compound is 566 g/mol .Chemical Reactions Analysis
The chemical reactions involving antibiotics are complex and can vary widely among different classes of antibiotics . For instance, some antibiotics react with their targets in a way that can be described by a chemical equation .Physical And Chemical Properties Analysis
Antibiotic RP 20798 has a molar mass of 566 . Antibiotics generally have unique physicochemical properties, including high polarity, solubility in water, low volatility, and the absence of chromophore or fluorophore groups .Applications De Recherche Scientifique
Evolution of Antibiotic Resistance
The study of antibiotic resistance has primarily focused on bacterial pathogens and the impact of resistance acquisition on human health. The development of resistance is clinically significant as it can compromise the treatment of infectious diseases. It was soon discovered post the introduction of antibiotics that bacteria could develop resistance not just through mutations but by acquiring genes conferring resistance to antimicrobials. These genes, originating from environmental microbiota, highlight the importance of studying antibiotic resistance beyond clinical ecosystems (Martínez, 2012).
Targeted Antimicrobial Strategies
The advent of CRISPR-Cas technology has led to the creation of antimicrobials with a customizable spectrum of activity. By delivering RNA-guided nucleases (RGNs) efficiently to microbial populations, it is possible to specifically target and eliminate bacteria based on undesirable genes, including antibiotic resistance and virulence determinants. This represents a significant leap towards highly discriminatory and customizable antimicrobials that exert selective pressure at the DNA level, potentially reducing the prevalence of undesired genes and minimizing off-target effects (Citorik, Mimee, & Lu, 2014).
Antibiotic Resistance in the Environment
The environmental origin of antibiotics and antibiotic resistance genes suggests a broader function beyond the clinical "weapon-shield" dynamic. Changes in natural ecosystems, including the release of large amounts of antimicrobials, might alter microbial population dynamics, potentially impacting human health in unforeseen ways. This emphasizes the need for a comprehensive understanding of antibiotic resistance development and its environmental implications (Martínez, 2008).
Antibiotic Bioremediation and Ecotoxicity
The widespread use of antibiotics in medicine, agriculture, and animal husbandry has led to environmental pollution, posing challenges for bioremediation and increasing antibiotic resistance. The review by Kumar et al. (2019) focuses on the sources of antibiotic pollution, detection methods, and the strategies bacteria employ to overcome antibiotic effects. It underscores the importance of developing efficient degradation and elimination methods to mitigate antibiotic pollution and its health impacts, emphasizing the need for global policies and strict implementation to combat antibiotic resistance (Kumar et al., 2019).
Orientations Futures
The future of antibiotics research is likely to focus on overcoming bacterial resistance. This includes the development of antibiotic resistance breakers (ARBs), which can re-sensitise resistant bacteria to antibiotics . Additionally, advancements in molecular diagnostics for genotypic detection of antibiotic resistance represent a promising future direction .
Propriétés
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMJJJLWJUAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28008-55-1 (Parent) | |
| Record name | Dihydrodaunomycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10949037 | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic RP 20798 | |
CAS RN |
28008-53-9, 73068-98-1, 26164-47-6 | |
| Record name | Dihydrodaunomycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxymethyl-9-deacetyldaunorubicin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073068981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



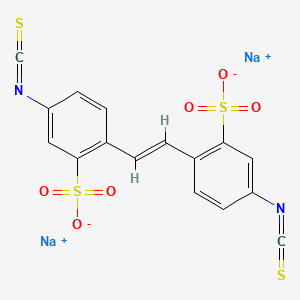
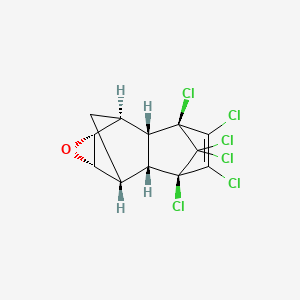
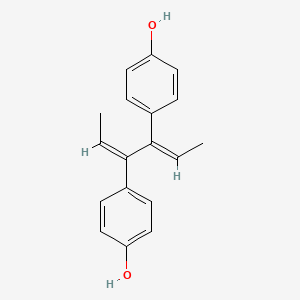
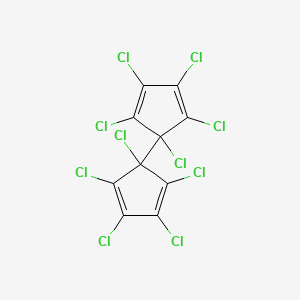
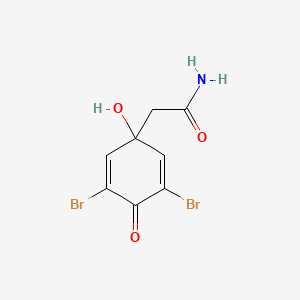
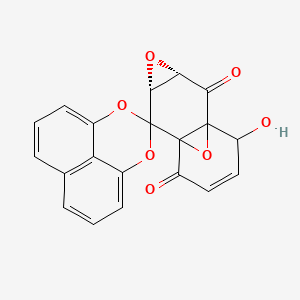
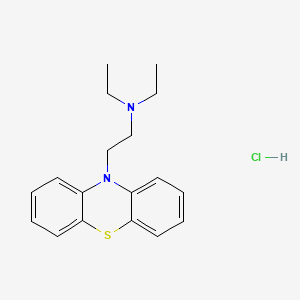
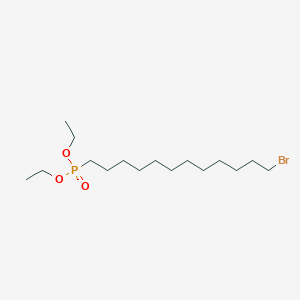
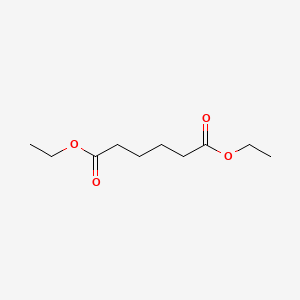
![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)
